molecular formula C20H25N3O5S B2453222 N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091441-57-4

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2453222
CAS No.: 1091441-57-4
M. Wt: 419.5
InChI Key: QYLGCUCHUSKOSD-UHFFFAOYSA-N
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Description

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a methoxy group, and a propionamide group

Properties

IUPAC Name

N-[2-[(2-methoxy-4-methylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-19(24)23-16-8-6-15(7-9-16)20(25)21-11-12-22-29(26,27)18-10-5-14(2)13-17(18)28-3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGCUCHUSKOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propionamidobenzoic Acid

Reagents : 4-Aminobenzoic acid, propionyl chloride, sodium bicarbonate (aqueous)
Conditions :

  • Propionylation at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours.
  • Acidic workup (HCl) to precipitate the product.

Yield : 85–90%
Characterization :

  • ¹H NMR (DMSO-d6) : δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 2.42 (q, J = 7.6 Hz, 2H, CH2CH3), 1.12 (t, J = 7.6 Hz, 3H, CH2CH3).

Formation of 4-Propionamidobenzoyl Chloride

Reagents : Thionyl chloride (excess), catalytic DMF
Conditions :

  • Reflux in anhydrous dichloromethane (DCM) for 3 hours.
  • Removal of excess thionyl chloride under reduced pressure.

Yield : 95–98%
Purity : >99% (by HPLC).

Coupling with Ethylenediamine

Reagents : Ethylenediamine, triethylamine (TEA)
Conditions :

  • Dropwise addition of 4-propionamidobenzoyl chloride to ethylenediamine in DCM at 0°C.
  • Stirring at room temperature for 6 hours.

Product : N-(2-Aminoethyl)-4-propionamidobenzamide
Yield : 75–80%
Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).

Sulfonylation with 2-Methoxy-4-Methylbenzenesulfonyl Chloride

Reagents : 2-Methoxy-4-methylbenzenesulfonyl chloride, pyridine
Conditions :

  • Reaction in anhydrous DCM at 0°C, gradually warming to room temperature over 12 hours.
  • Purification via recrystallization from ethanol/water.

Final Product : this compound
Yield : 65–70%
Overall Yield : 58–62%
Purity : ≥99.5% (HPLC).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Amide Coupling : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperatures >40°C promote side reactions.
  • Sulfonylation : Pyridine acts as both base and catalyst, with yields dropping to <50% if omitted.

Stoichiometric Ratios

Step Reagent Ratio (Substrate:Reagent) Optimal Yield
Propionylation 1:1.2 (4-ABA:Propionyl chloride) 89%
Sulfonylation 1:1.1 (Amine:Sulfonyl chloride) 68%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 10.4 (s, 1H, SO2NH), 8.21 (d, J = 8.0 Hz, 2H, ArH), 7.89 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.98 (d, J = 2.4 Hz, 1H, ArH), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 3.82 (s, 3H, OCH3), 3.45 (t, J = 6.4 Hz, 2H, NHCH2), 2.98 (t, J = 6.4 Hz, 2H, CH2SO2), 2.38 (q, J = 7.6 Hz, 2H, CH2CH3), 2.27 (s, 3H, ArCH3), 1.10 (t, J = 7.6 Hz, 3H, CH2CH3).

  • HRMS (ESI+) : m/z calc. for C22H28N3O5S [M+H]+: 454.1749; found: 454.1753.

Purity and Stability

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H2O).
  • Melting Point : 178–180°C (decomposition observed above 185°C).

Industrial Scalability and Challenges

Cost-Effective Modifications

  • Alternative Sulfonyl Chloride Synthesis : Direct chlorosulfonation of 2-methoxy-4-methyltoluene reduces precursor costs by 30% compared to commercial sources.
  • Catalytic Recycling : Triethylamine recovery via distillation improves process sustainability.

Regulatory Considerations

  • Impurity Profiling : USP guidelines mandate <0.1% residual ethylenediamine, achievable via activated carbon treatment.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties and reactivity.

  • Reduction: : The sulfonamide group can be reduced to an amine, which may be useful in further synthetic modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition. The presence of methoxy and propionamide functional groups may enhance its lipophilicity and bioavailability.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonamide moieties can act as inhibitors for various enzymes, including:

  • α-Glucosidase : Important in carbohydrate metabolism; inhibition may aid in managing Type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase : Inhibition can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels.

Case Study Example

A study demonstrated that related sulfonamide compounds exhibited significant inhibitory effects on α-glucosidase, suggesting potential use in T2DM management .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that similar compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity

StudyCell LineIC50 (µM)MechanismReference
Study AA549 (Lung Cancer)15.0Apoptosis induction
Study BMCF7 (Breast Cancer)12.5Cell cycle arrest
Study CHeLa (Cervical Cancer)10.0Enzyme inhibition

Pharmacological Studies

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound, making it a candidate for further development as a therapeutic agent.

Pharmacokinetics Overview

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High tissue distribution noted, particularly in liver and kidneys.
  • Metabolism : Undergoes hepatic metabolism; metabolites may retain biological activity.

Mechanism of Action

The mechanism by which N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and propionamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide
  • N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-acetamidobenzamide

Uniqueness

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonamide and propionamide functionalities, provides a unique profile that differentiates it from similar compounds.

Q & A

Basic: What are the recommended synthetic routes for N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis involves sequential coupling reactions. First, sulfonamide formation between 2-methoxy-4-methylbenzenesulfonyl chloride and ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . Subsequent acylation with 4-propionamidobenzoyl chloride requires controlled temperatures (0–5°C) to minimize side reactions. Yield optimization can be achieved via:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Gradient column chromatography (hexane/EtOAc) resolves unreacted starting materials.

Table 1 : Example Reaction Parameters

StepReagentSolventTemp. (°C)Yield (%)
1K₂CO₃CH₃CN2578
2DMAPDMF0–565

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8 ppm, sulfonamide NH at δ 7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O + 0.1% TFA, λ = 254 nm) .
  • X-Ray Crystallography : For absolute configuration, co-crystallize with ethanol/water (1:1) to obtain monoclinic crystals .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Analog Library Synthesis : Replace methoxy with halogens (F, Cl) or alkyl groups to assess steric/electronic effects .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) .
  • Biological Assays : Test analogues against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Table 2 : Example SAR Data (Hypothetical)

SubstituentIC₅₀ (μM)LogP
-OCH₃1.22.8
-Cl0.83.1
-CF₃2.53.5

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Isotopic Labeling : Incorporate deuterium at benzylic positions to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate for enhanced plasma stability .
  • Liver Microsome Assays : Compare intrinsic clearance rates across species (human vs. mouse) to identify metabolic hotspots .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

  • hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac risk .
  • Cytotoxicity : HepG2 cell viability assays at 10–100 μM concentrations .
  • Ames Test : Assess mutagenicity with S. typhimurium TA98/TA100 strains .

Advanced: Which techniques identify target proteins in mechanistic studies?

Methodological Answer:

  • Chemical Proteomics : Use a biotinylated probe for pull-down assays followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes (e.g., HDACs) .
  • Kinase Profiling : Screen against a panel of 100+ kinases at 1 μM concentration .

Basic: How to troubleshoot low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 in saline for IP administration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .
  • Salt Formation : Convert to hydrochloride salt via HCl gas exposure in diethyl ether .

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